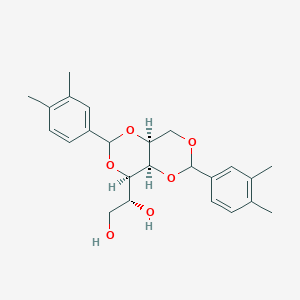

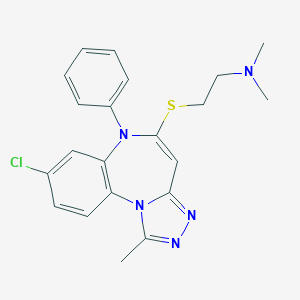

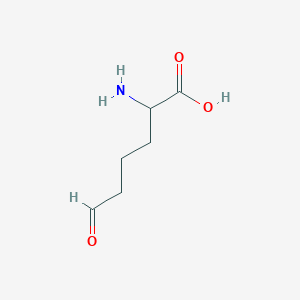

![molecular formula C22H12 B138407 Benzo[ghi]perylene-d12 CAS No. 93951-66-7](/img/structure/B138407.png)

Benzo[ghi]perylene-d12

Overview

Description

Benzo[ghi]perylene-d12: is a deuterated form of benzo[ghi]perylene, a polycyclic aromatic hydrocarbon. The chemical formula for this compound is C22D12, where all hydrogen atoms are replaced by deuterium. This compound is often used as an internal standard in mass spectrometry due to its stability and distinct mass difference from its non-deuterated counterpart .

Mechanism of Action

Target of Action

Benzo[ghi]perylene-d12 is a variant of Benzo[ghi]perylene, a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C22H12 . It is a product of incomplete combustion and is found in tobacco smoke, automobile exhausts, industrial emissions, grilled meat products, and edible oils . The compound accumulates strongly in organisms and the environment

Mode of Action

It is known that pahs like benzo[ghi]perylene can interact with cellular components, potentially leading to mutagenic and carcinogenic effects .

Biochemical Pathways

As a pah, it is known to be involved in various biological processes, potentially leading to adverse health effects .

Result of Action

This compound, as a derivative of Benzo[ghi]perylene, is suspected to be mutagenic and carcinogenic . It is one of 16 PAHs included in the EPA list of priority pollutants

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[ghi]perylene-d12 typically involves the deuteration of benzo[ghi]perylene. This can be achieved through various methods, including:

Catalytic Exchange: Using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon, to replace hydrogen atoms with deuterium.

Chemical Deuteration: Reacting benzo[ghi]perylene with deuterated reagents, such as deuterated sulfuric acid or deuterated chloroform, under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Bulk Deuteration: Using large quantities of deuterium gas and catalysts in high-pressure reactors.

Purification: The product is purified through techniques such as recrystallization or chromatography to ensure high purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions: Benzo[ghi]perylene-d12 undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents like potassium permanganate or chromium trioxide to form oxidized derivatives.

Reduction: Can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Undergoes electrophilic substitution reactions with reagents like bromine or chlorine in the presence of catalysts.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in the presence of iron catalyst.

Major Products:

Oxidation: Forms benzo[ghi]perylenequinone.

Reduction: Produces partially or fully reduced benzo[ghi]perylene derivatives.

Substitution: Yields halogenated benzo[ghi]perylene derivatives.

Scientific Research Applications

Benzo[ghi]perylene-d12 has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of polycyclic aromatic hydrocarbons.

Environmental Science: Employed in the study of environmental pollutants and their impact on ecosystems.

Biology: Utilized in the investigation of the biological effects of polycyclic aromatic hydrocarbons.

Medicine: Research on its potential carcinogenic effects and its role in the development of cancer.

Industry: Applied in the production of high-performance materials and as a tracer in chemical processes.

Comparison with Similar Compounds

Benzo[ghi]perylene: The non-deuterated form, with similar chemical properties but different mass.

Perylene: A smaller polycyclic aromatic hydrocarbon with fewer rings.

Chrysene: Another polycyclic aromatic hydrocarbon with a different ring structure.

Uniqueness:

Isotopic Labeling: The deuterium atoms in benzo[ghi]perylene-d12 provide a distinct mass difference, making it useful as an internal standard.

Stability: The deuterated form is more stable under certain conditions, enhancing its utility in various applications.

Properties

IUPAC Name |

1,2,4,5,7,8,10,11,13,14,15,22-dodecadeuteriohexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12/c1-3-13-7-9-15-11-12-16-10-8-14-4-2-6-18-17(5-1)19(13)21(15)22(16)20(14)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFAGKUZYNFMBN-AQZSQYOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=CC=CC5=C4C6=C(C=C5)C=CC(=C36)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C3C(=C1[2H])C4=C(C(=C(C5=C4C6=C(C(=C5[2H])[2H])C(=C(C(=C36)C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40894066 | |

| Record name | benzo[ghi]perylene-D12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-66-7 | |

| Record name | benzo[ghi]perylene-D12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens when benzo[ghi]perylene-d12 interacts with common atmospheric pollutants?

A1: The study investigated the reactions of this compound with nitrogen dioxide (NO2), nitrate radicals (NO3)/dinitrogen pentoxide (N2O5), and hydroxyl radicals (OH) in a controlled laboratory setting []. The results show that this compound undergoes transformation into multiple mono-nitro-benzo[ghi]perylene-d12 isomers upon exposure to both NO2 and NO3/N2O5 [].

Q2: How does the mutagenicity of this compound change after reacting with atmospheric pollutants?

A2: The research indicates that the reaction of this compound with NO3/N2O5 leads to a significant increase in its direct-acting mutagenicity, as measured by the Salmonella mutagenicity assay using the strain TA98 []. Although the study did not observe the formation of di-nitro isomers for this compound, it's noteworthy that the formation of di-nitro isomers in another PAH (benzo[k]fluoranthene-d12) was linked to heightened mutagenicity []. This highlights the potential for more complex nitro-PAH formation and increased mutagenic potency with varying reaction conditions and PAH structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

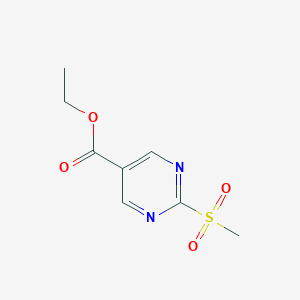

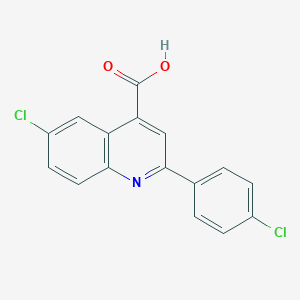

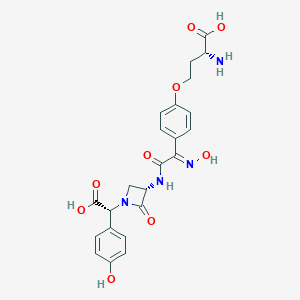

![Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate](/img/structure/B138325.png)

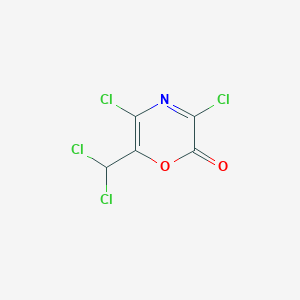

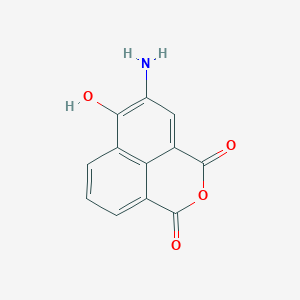

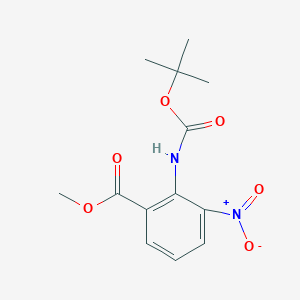

![Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate](/img/structure/B138330.png)

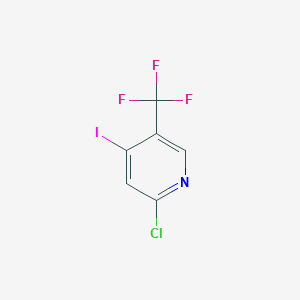

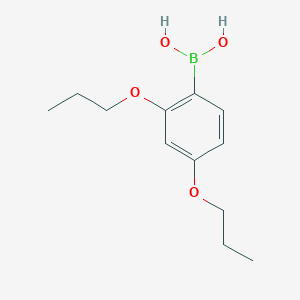

![2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester](/img/structure/B138335.png)